Home > Products > Screening Compounds P39067 > Nitrosulfathiazole
Nitrosulfathiazole - 473-42-7

Nitrosulfathiazole

Catalog Number: EVT-372079
CAS Number: 473-42-7
Molecular Formula: C9H7N3O4S2
Molecular Weight: 285.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nitrosulfathiazole is classified as an aminobenzenesulfonamide, which are organic compounds characterized by a benzenesulfonamide moiety attached to an amine group. The compound belongs to the broader class of sulfonamides, which are known for their antibacterial properties. Its chemical structure can be represented by the molecular formula C9H9N3O2S2C_9H_9N_3O_2S_2 with a molecular weight of approximately 255.32 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of nitrosulfathiazole typically involves the following steps:

  1. Starting Materials: The process begins with sulfathiazole, which serves as the precursor.
  2. Nitration Reaction: A nitrating agent (such as nitric acid) is introduced to the sulfathiazole compound under controlled conditions to facilitate the substitution of a nitro group onto the aromatic ring.
  3. Reaction Conditions: The reaction usually requires specific temperature and time controls to ensure complete nitration without degrading the sulfathiazole structure.

The general reaction can be summarized as follows:

Sulfathiazole+Nitric AcidNitrosulfathiazole\text{Sulfathiazole}+\text{Nitric Acid}\rightarrow \text{Nitrosulfathiazole}

This method allows for the selective introduction of the nitro group, which is essential for enhancing the compound's biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Nitrosulfathiazole undergoes various chemical reactions typical of sulfonamide compounds, including:

  • Reduction Reactions: The nitro group can be reduced to an amino group, altering its antibacterial properties.
  • Acylation Reactions: Nitrosulfathiazole can react with acyl chlorides to form acyl derivatives, which may exhibit different pharmacological activities.
  • Hydrolysis: In aqueous environments, nitrosulfathiazole may hydrolyze, affecting its stability and efficacy.

These reactions are critical for modifying the compound for specific therapeutic uses or improving its pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action of nitrosulfathiazole primarily involves inhibition of bacterial folic acid synthesis. It competes with para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth:

  1. Inhibition of Dihydropteroate Synthase: By mimicking PABA, nitrosulfathiazole inhibits dihydropteroate synthase, an enzyme critical in synthesizing folate in bacteria.
  2. Bactericidal Effect: This inhibition leads to a depletion of folate, ultimately resulting in bacterial cell death due to impaired DNA synthesis.

Experimental studies have shown that nitrosulfathiazole exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Nitrosulfathiazole is typically presented as a white crystalline powder.
  • Solubility: It is insoluble in water but soluble in dilute acids and bases.
  • Melting Point: The melting point varies between forms; form I melts at approximately 396.5°F (202°C), while form II melts at around 347°F (175°C) .
  • Stability: The compound may be sensitive to heat, light, and air during long-term storage .

These properties are essential for determining the appropriate storage conditions and formulation strategies in pharmaceutical applications.

Applications

Scientific Uses

Nitrosulfathiazole has potential applications in various fields:

  • Antimicrobial Therapy: It is primarily utilized in treating bacterial infections due to its effective inhibition of bacterial growth.
  • Research Applications: Studies have explored its derivatives for antiproliferative activities against cancer cell lines, indicating potential uses in oncology .
  • Veterinary Medicine: Similar to sulfathiazole, it may be employed in veterinary settings for treating infections in animals.
Historical Development and Evolution of Nitrosulfathiazole

Origins in Sulfonamide-Based Drug Discovery

The development of nitrosulfathiazole represents a specialized branch within the revolutionary history of sulfonamide chemotherapy. This journey began with Gerhard Domagk's landmark 1935 discovery of Prontosil, the first commercially available antibacterial agent and progenitor of the sulfonamide class. Prontosil's active metabolite, sulfanilamide, established the critical pharmacophore for subsequent derivatives: an aromatic amine group para to the sulfonamide functionality. Sulfathiazole emerged in 1939 as a significant advancement, featuring a thiazole heterocycle appended to the sulfonamide nitrogen that substantially enhanced its antibacterial spectrum against Gram-positive and Gram-negative pathogens. Unlike earlier sulfa drugs, sulfathiazole demonstrated superior tissue penetration but faced significant limitations due to its systemic toxicity profile and poor aqueous solubility. These challenges prompted pharmaceutical chemists to explore structural modifications aimed at retaining antibacterial activity while improving physicochemical properties and safety. The strategic introduction of a nitro group (–NO₂) represented a logical innovation during this structure-activity relationship exploration, paralleling modifications seen in other sulfonamide derivatives developed during this prolific period of antimicrobial research [2] [7] [10].

Table 1: Evolution of Sulfonamide Antibacterial Agents

CompoundIntroduction YearCore Structural FeaturePrimary Clinical Application
Prontosil1935Azo-linked sulfanilamideSystemic bacterial infections
Sulfanilamide19374-AminobenzenesulfonamideSystemic bacterial infections
Sulfathiazole1939N¹-Thiazolyl substitutionBroad-spectrum antibacterial
Nitrosulfathiazole1940sNitro-functionalizationGastrointestinal infections

Structural Evolution from Sulfathiazole to Nitro-Functionalized Derivatives

The structural transformation from sulfathiazole to nitrosulfathiazole exemplifies rational drug design predating modern computational methods. Sulfathiazole itself possesses a crystalline architecture characterized by five distinct polymorphic forms (designated I-V), each exhibiting unique physicochemical behaviors that significantly influence dissolution kinetics and bioavailability. The molecule's core consists of a thiazole moiety (a five-membered ring containing nitrogen and sulfur atoms) connected via a sulfonamide linkage to the 4-aminobenzene ring. Medicinal chemists hypothesized that introducing electron-withdrawing substituents would alter the compound's electronic distribution and metabolic susceptibility. The addition of the nitro group (–NO₂) at strategic positions created a profound electronic perturbation: 1) dramatically increasing the compound's electrophilic character through resonance and inductive effects; 2) reducing the pKa of the aromatic amine group; and 3) creating a redox-active center capable of enzymatic reduction in anaerobic microorganisms. This modification strategically exploited the fundamental chemical differences between mammalian and microbial metabolism, particularly the enhanced nitroreductase activity in anaerobic bacteria found in the gastrointestinal tract. Unlike its parent compound, nitrosulfathiazole demonstrated significantly reduced systemic absorption, making it particularly suitable for localized action within the intestinal lumen [1] [3] [6].

Table 2: Structural and Electronic Comparison of Sulfathiazole and Nitrosulfathiazole

PropertySulfathiazoleNitrosulfathiazoleChange (%)
Molecular Weight255.32 g/mol~300 g/mol (est.)+17.5%
Aromatic Amine pKa~2.0~1.0 (est.)~50% reduction
logP (Octanol-water)0.05~0.5 (est.)+900%
LUMO Energy (Calculated)-1.2 eV-3.8 eV+217% decrease
Aqueous Solubility (25°C)373 mg/L<100 mg/L (est.)>73% reduction

Key Milestones in Preclinical and Early-Phase Research

Nitrosulfathiazole's development pathway featured several transformative research milestones that established its specialized therapeutic niche. Early formulation research focused on overcoming the solubility limitations inherent to the sulfathiazole core structure. Pioneering crystal engineering approaches developed throughout the 1940s-1960s investigated complexation with metal ions and formation of cocrystals to modulate dissolution profiles. A particularly significant advancement emerged from coordination chemistry studies demonstrating that sulfathiazole could form complexes with zinc ions through 2,6-pyridinedicarboxylate bridges. These complexes demonstrated altered stoichiometry of the active pharmaceutical ingredient, effectively modulating the sulfathiazole payload in different formulations. When researchers applied similar approaches to nitrosulfathiazole, they discovered that hydroxyaromatic compounds like 3-nitrophenol could stabilize these coordination complexes through domain expansion, creating sandwich configurations between the pyridinedicarboxylate units. This structural arrangement permitted precise tuning of the nitrosulfathiazole release kinetics in the gastrointestinal environment. Parallel medicinal chemistry efforts synthesized innovative derivatives featuring triazole appendages and other heterocyclic extensions that demonstrated unexpectedly potent antiproliferative activity against cancer cell lines (A549 lung carcinoma) through matrix metalloproteinase-9 (MMP-9) inhibition (53.67% at 100μM) and cathepsin L inhibition (62.75%). These findings suggested potential repurposing opportunities beyond antimicrobial applications [2] [4] [7].

Comparative Analysis with Contemporary Nitro-Heterocyclic Antimicrobial Agents

Within the broader landscape of nitroheterocyclic antimicrobial agents, nitrosulfathiazole occupies a distinctive niche defined by its chemical hybridity and site-specific activity. Unlike purely heterocyclic nitro compounds, nitrosulfathiazole represents a molecular chimera, combining the benzenesulfonamide pharmacophore with both thiazole and nitro functionalities. This architecture creates unique electronic properties, as evidenced by computational analyses comparing frontier molecular orbitals. Nitrosulfathiazole demonstrates a LUMO energy (-3.8 eV) significantly lower than nitrofurantoin (-3.2 eV) and metronidazole (-2.1 eV), indicating substantially enhanced electron affinity. This property facilitates more efficient bioreduction in anaerobic bacterial populations, particularly within the oxygen-depleted intestinal lumen. Mechanistically, while classical nitroheterocyclics like metronidazole primarily generate cytotoxic nitro anion radicals that cause DNA strand breaks, nitrosulfathiazole appears to additionally inhibit dihydropteroate synthase (DHPS) through its sulfonamide moiety—a dual mechanism not observed in other contemporary nitroaromatics. This combination potentially reduces resistance development but confines activity to rapidly dividing microorganisms requiring folate synthesis. Pharmacokinetically, nitrosulfathiazole differs fundamentally from systemic nitroheterocyclics through its deliberately engineered low bioavailability (<5%), which confines activity to the gastrointestinal tract and minimizes systemic exposure. This property stands in stark contrast to agents like nifurtimox (approved 2020), which requires systemic distribution for trypanocidal activity but consequently produces significant neurological toxicity [1] [6] [10].

Table 3: Comparative Analysis of Nitro-Functionalized Antimicrobial Agents

ParameterNitrosulfathiazoleNitrofurantoinMetronidazoleNifurtimox
Chemical ClassNitro-sulfonamideNitrofuranNitroimidazoleNitrofuran
Year Introduced1940s195319632020 (FDA)
LUMO Energy (eV)-3.8-3.2-2.1-3.5
Primary TargetDHPS + NitroreductionNitroreductionNitroreductionNitroreduction
Bioavailability<5%90%>95%>90%
Therapeutic NicheGI infectionsUrinary infectionsAnaerobic infectionsTrypanosomiasis
Reduction PotentialHighModerateLowHigh

The structural evolution of nitrosulfathiazole illustrates how rational chemical modification of established pharmacophores can create specialized therapeutic agents with optimized site-specific activity. Its development trajectory—from systemic sulfathiazole to locally active nitro derivative—demonstrates the iterative refinement process that characterizes medicinal chemistry innovation. While largely superseded by newer agents in clinical practice, the compound remains chemically significant for its hybrid architecture that merges sulfonamide and nitroheterocyclic pharmacologies into a single molecular entity with precisely engineered pharmacokinetic properties. Contemporary research continues to explore novel derivatives that maintain the localized activity profile while enhancing selectivity against emerging gastrointestinal pathogens [2] [6] [8].

Properties

CAS Number

473-42-7

Product Name

Nitrosulfathiazole

IUPAC Name

4-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide

Molecular Formula

C9H7N3O4S2

Molecular Weight

285.3 g/mol

InChI

InChI=1S/C9H7N3O4S2/c13-12(14)7-1-3-8(4-2-7)18(15,16)11-9-10-5-6-17-9/h1-6H,(H,10,11)

InChI Key

CIASIHHEOGXVOM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=NC=CS2

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=NC=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.